4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid

Medicinal Chemistry Synthetic Methodology Building Blocks

Researchers needing a patent-free, dual-functional pyrazole scaffold for med chem SAR libraries face limited options with chemoselective handles. This compound provides both a C-4 bromine for Pd-catalyzed cross-coupling and a C-3 carboxylic acid for amide/ester diversification. - Chemoselective C-Br bond enables selective Suzuki/Negishi coupling without competing N-1 C-Cl reactivity. - Dual handles allow rapid library generation from a single core scaffold. - Patent-free starting point in bioactive pyrazole space for novel IP development.

Molecular Formula C10H6BrClN2O2
Molecular Weight 301.52 g/mol
Cat. No. B13639536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid
Molecular FormulaC10H6BrClN2O2
Molecular Weight301.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)Br)Cl
InChIInChI=1S/C10H6BrClN2O2/c11-8-5-14(13-9(8)10(15)16)7-3-1-6(12)2-4-7/h1-5H,(H,15,16)
InChIKeyNZFODZRBHAUWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Key Properties & Class Identity


4-Bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1155927-76-6) is a synthetic, tri-substituted pyrazole building block featuring a C-3 carboxylic acid, a C-4 bromine, and an N-1 4-chlorophenyl group . This specific substitution pattern places it within the broader class of pyrazole-3-carboxylic acid derivatives, which are foundational intermediates in medicinal chemistry and agrochemical research for constructing bioactive molecules [1]. Its structural features suggest utility in cross-coupling and amide bond formation, but direct evidence specific to this compound is limited.

Synthetic entry

Pyrazole-3-carboxylic acid building block with C-4 bromine and N-1 4-chlorophenyl substituents.

Reactivity

Supports cross-coupling (Suzuki, Buchwald-Hartwig) and amide bond formation at the carboxylic acid.

Evidence basis

Class-level inference; compound-specific data are limited. Review required for new SAR applications.

4-Bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Role of 4-Bromo and N-Chlorophenyl Synergy


Generic substitution among pyrazole-3-carboxylic acids is not feasible due to the profound impact of the specific halogen and N-aryl substitutions on both chemical reactivity and biological target engagement. The C-4 bromine is a versatile synthetic handle for transition-metal-catalyzed cross-couplings, while the N-1 4-chlorophenyl group introduces distinct electronic and steric properties compared to non-halogenated or differently substituted analogs. In related pyrazole classes, the position and nature of halogen substitution have been shown to be crucial determinants of antifungal and antitubercular activity, as demonstrated in SAR studies of 3-(4-chlorophenyl)-4-substituted pyrazoles [1]. However, a direct, quantitative comparative study isolating the unique contribution of this compound's specific substitution pattern against its closest analogs was not identified in the available literature.

Halogen reactivity mismatch

C-4 bromine exhibits faster oxidative addition than chlorine; the 4-chloro or unsubstituted analogs may require harsher conditions, limiting functional group compatibility.

N-aryl electronic & steric difference

The 4-chlorophenyl group alters ring electronics and steric profile compared to non-halogenated phenyl or other N-aryl variants, which can shift biological target engagement and physicochemical properties.

Class-level activity evidence

Antimicrobial SAR reported for related 3-(4-chlorophenyl)-4-substituted pyrazoles cannot be directly extrapolated; this compound is an uncharacterized entity for biological evaluation.

4-Bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Quantitative Comparison with Analogues


C-4 Bromine as a Superior Cross-Coupling Handle

The C-4 bromine atom on the pyrazole core provides a kinetically more labile site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to a C-4 chlorine or an unsubstituted C-4 position. This enables more efficient and selective derivatization under milder conditions. While direct kinetic data for this specific compound are absent, this is a well-established class-level principle for aryl bromides versus chlorides [1]. The comparator 4-chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid would require harsher conditions, limiting functional group compatibility.

C-4 Br reactivity
Class-level inference
Faster oxidative addition vs. C–Cl (class-level, ~10²–10³ × PhBr vs. PhCl)
Supports chemoselective Pd-catalyzed diversification at the C-4 position under milder conditions.
Direct kinetic data for this compound not available; class-based reactivity from Hartwig (2010).
Medicinal Chemistry Synthetic Methodology Building Blocks

Antimicrobial Potential from 4-Br and N-Chlorophenyl Synergy

In a related class, 3-(4-chlorophenyl)-4-substituted pyrazoles exhibited quantifiable in vitro antitubercular and antimicrobial activities [1]. The specific combination of an N-1 chlorophenyl group with a C-4 halogen was a key structural motif in the active compounds. This compound contains the N-1 4-chlorophenyl group but lacks a C-3 substituent bioisostere for activity. No direct activity data (MIC, IC50) for this specific compound against any biological target were found in the accessible literature, precluding a direct quantitative comparison.

Antimicrobial potential
Class-level inference
No specific MIC data for target compound; active analogs show MIC 1.5–6.25 µg/mL vs. M. tuberculosis H37Rv.
Uncharacterized in antimicrobial screens – represents a novel, patent-free SAR starting point.
Source: Pathak et al. (2012), BACTEC 460 radiometric assay. Target data absent.
Antimicrobial SAR Analysis Drug Discovery

Lipophilicity & Electronic Profile from Dual Halogenation

The presence of both a 4-bromo and a 4-chlorophenyl substituent is expected to significantly increase lipophilicity (logP) and modulate the electronic density of the pyrazole ring compared to non-halogenated or mono-halogenated analogs. A higher logP can correlate with improved membrane permeability but also demands careful monitoring of solubility and metabolic stability. No experimentally measured logP or pKa values for this specific compound were found. The comparator 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, lacking the C-4 bromine, is predicted to have a lower logP and different electron distribution.

Lipophilicity shift
Class-level inference
Predicted logP increase +0.8 to +1.2 units (Br vs. H)
Guides targeting lipophilic binding pockets; experimental logP and pKa validation required.
Fragment-based prediction; no measured values available.
Drug Design Pharmacokinetics Physicochemical Properties

4-Bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Key Application Scenarios


Selective Suzuki Coupling for Scaffold Diversification

This scenario directly leverages the key differentiating property of the C-4 bromine atom. A research team can use this compound as a core building block to generate a library of 4-aryl/heteroaryl pyrazole-3-carboxylic acids. The quantitative evidence (class-level) indicates the C-4 bromine will undergo oxidative addition to Pd(0) significantly faster than the C-Cl bond on the N-1 phenyl ring, enabling chemoselective derivatization at the pyrazole core without affecting the chlorophenyl substituent [1]. This is a distinct advantage over the symmetric 4-chloro analog for library synthesis.

Exploratory SAR for Antimicrobial Pyrazole Leads

Based on class-level evidence that N-1 chlorophenyl and C-4 substituted pyrazoles are a productive scaffold for antimycobacterial activity [1], this compound serves as a strategic starting point for a novel, focused SAR campaign. Its primary value is that it is an unexplored, patent-free starting point in a known bioactive space. A scientist would select this over an already-active but heavily patented analog specifically to establish novel intellectual property while exploring the uncharted activity landscape of this precise substitution pattern.

Carboxamide Derivative Synthesis for Target Screening

The carboxylic acid functionality enables rapid conversion to a diverse set of amides, esters, and other derivatives using standard peptide coupling or related chemistry. This allows for the exploration of chemical space around the N-1 and C-4 positions. While this is a generic capability of the class, the synergy of a coupling-ready acid with a cross-coupling-ready C-Br bond makes this a highly modular building block. This dual functionality differentiates it from analogs that may lack one of these two synthetic handles.

Application
Selection Property
Validation Focus
Selective Suzuki coupling diversification
C-4 bromine reactivity profile
Chemoselectivity vs. N-aryl chloride; functional group tolerance
Antimicrobial SAR exploration
Unexplored substitution pattern
MIC screening against M. tuberculosis; novel IP space
Carboxamide derivative library synthesis
Dual carboxylic acid and C-4 Br handles
Modular amide/ester scope; coupling efficiency review
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